REACTION_CXSMILES
|
[N:1]12[CH2:8][CH2:7]N([CH2:5][CH2:6]1)CC2.[C:9]([O:13][CH2:14][C:15]1[CH:20]=[CH:19][CH:18]=[C:17](NC2C=C(C)C(C)=CC=2I)[CH:16]=1)(=[O:12])C=C>CN(C=O)C>[CH3:14][C:15]1[CH:16]=[C:17]2[C:6](=[CH:5][C:20]=1[CH3:19])[NH:1][CH:8]=[C:7]2[C:9]([O:13][CH2:14][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)=[O:12]
|
Name
|
|
Quantity
|
8.6 g
|
Type
|
reactant
|
Smiles
|
N12CCN(CC1)CC2
|
Name
|
compound
|
Quantity
|
25.5 g
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)OCC1=CC(=CC=C1)NC1=C(C=C(C(=C1)C)C)I
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Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
It is degassed with nitrogen
|
Type
|
ADDITION
|
Details
|
0.703 g of palladium acetate is added
|
Type
|
ADDITION
|
Details
|
EtOAc is added
|
Type
|
WASH
|
Details
|
it is washed with water and with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=C2C(=CNC2=CC1C)C(=O)OCC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.3 g | |
YIELD: CALCULATEDPERCENTYIELD | 140.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |